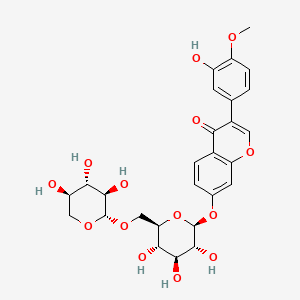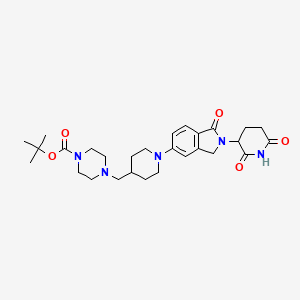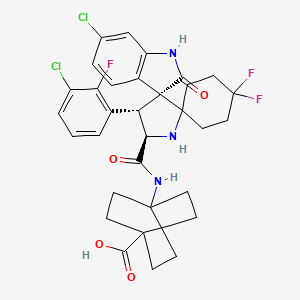
GLP-1 receptor agonist 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 14 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose metabolism and insulin secretion. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood glucose levels, promote weight loss, and provide cardiovascular benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide-1 receptor agonist 14 involves peptide synthesis techniques. The synthesis typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: For industrial production, glucagon-like peptide-1 receptor agonist 14 can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 receptor agonist 14 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, which stabilize the peptide structure.
Reduction: Reducing agents like dithiothreitol can be used to break disulfide bonds, allowing for the modification of the peptide.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, increased half-life, and improved therapeutic efficacy .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 14 has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification techniques.
Biology: It is employed in research on glucose metabolism, insulin secretion, and appetite regulation.
Medicine: It is widely used in the treatment of type 2 diabetes and obesity. It has also shown potential in treating cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 14 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor found on pancreatic beta cells and other tissues. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying. The compound also promotes satiety and reduces food intake, contributing to weight loss .
Comparison with Similar Compounds
- Exenatide
- Liraglutide
- Dulaglutide
- Semaglutide
- Tirzepatide
Uniqueness: Glucagon-like peptide-1 receptor agonist 14 is unique due to its specific amino acid sequence and modifications that enhance its stability and bioavailability. Compared to other glucagon-like peptide-1 receptor agonists, it may offer improved therapeutic efficacy and a longer duration of action .
Properties
Molecular Formula |
C48H46F2N10O5 |
|---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
3-[1-[2-[(4S)-2-(3-cyclopropyl-4-fluorophenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-7-[(4R)-2,2-dimethyloxan-4-yl]indolizin-3-yl]cyclopropyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C48H46F2N10O5/c1-26-39-36(53-60(30-7-8-35(49)32(22-30)27-5-6-27)42(39)59-19-18-58(46(59)63)38-10-9-37-34(40(38)50)25-51-55(37)4)12-17-56(26)43(61)33-23-31-21-28(29-13-20-64-47(2,3)24-29)11-16-57(31)41(33)48(14-15-48)44-52-45(62)65-54-44/h7-11,16,18-19,21-23,25-27,29H,5-6,12-15,17,20,24H2,1-4H3,(H,52,54,62)/t26-,29+/m0/s1 |
InChI Key |
JMKBTILBGROESC-LITSAYRRSA-N |
Isomeric SMILES |
C[C@H]1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)[C@@H]5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F |
Canonical SMILES |
CC1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)C5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)



![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)


![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)


